An In-depth Technical Guide to (Isoquinolin-6-yl)methylamine: A Versatile Scaffold in Modern Drug Discovery
An In-depth Technical Guide to (Isoquinolin-6-yl)methylamine: A Versatile Scaffold in Modern Drug Discovery
Abstract: The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] This technical guide provides a comprehensive overview of (Isoquinolin-6-yl)methylamine, a key building block for the synthesis of novel therapeutic agents. We will delve into its chemical structure, physicochemical properties, synthesis strategies, and spectroscopic characterization. Furthermore, this guide will explore its current and potential applications in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies, supported by an analysis of its safety and handling considerations. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique properties of this versatile molecule.
Core Molecular Identity and Structure
(Isoquinolin-6-yl)methylamine, a derivative of the bicyclic heteroaromatic compound isoquinoline, is distinguished by a methylamine substituent at the 6-position of the isoquinoline ring. This specific substitution pattern offers a strategic point for molecular elaboration in the design of novel bioactive compounds.
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Chemical Name: (Isoquinolin-6-yl)methylamine
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Synonyms: 6-Isoquinolinemethanamine, 6-(Aminomethyl)isoquinoline
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CAS Number: 1053655-94-9[2]
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Molecular Formula: C₁₀H₁₀N₂[2]
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Molecular Weight: 158.20 g/mol [2]
The structural arrangement of (Isoquinolin-6-yl)methylamine, consisting of a benzene ring fused to a pyridine ring with a flexible aminomethyl linker, is crucial to its utility in medicinal chemistry. The isoquinoline core provides a rigid, aromatic scaffold that can engage in various receptor-ligand interactions, while the primary amine serves as a key functional handle for further chemical modifications.
Caption: Chemical structure of (Isoquinolin-6-yl)methylamine.
Physicochemical Properties
While specific experimental data for (Isoquinolin-6-yl)methylamine is not extensively reported in the literature, its properties can be inferred from the parent isoquinoline scaffold and related aminomethyl-substituted heterocycles. The presence of the basic amine group is expected to significantly influence its solubility and basicity compared to unsubstituted isoquinoline.
| Property | Value (Predicted or for Parent Compound) | Reference |
| Physical State | Expected to be a solid or high-boiling liquid at room temperature | Inferred |
| Melting Point | Data not available | |
| Boiling Point | > 242-243 °C (for Isoquinoline) | [3] |
| Solubility | Soluble in many organic solvents; expected to form soluble salts in aqueous acids. | [3] |
| pKa | Expected to be higher than isoquinoline (pKa = 5.14) due to the aliphatic amine. | [3] |
The amine functionality allows for the formation of hydrogen bonds, which can affect its physical properties and interactions with biological targets.[2]
Synthesis and Spectroscopic Characterization
Synthetic Pathways
The synthesis of (Isoquinolin-6-yl)methylamine is not commonly detailed in standard literature. However, a plausible synthetic route can be designed based on well-established methodologies for isoquinoline synthesis and functional group interconversions. A logical approach would involve the synthesis of a 6-substituted isoquinoline, followed by the introduction of the aminomethyl group.
One potential pathway begins with 6-bromoisoquinoline, which can be synthesized via methods like the Pomeranz-Fritsch reaction. The aminomethyl group can then be introduced through a series of functional group transformations.
A Proposed Synthetic Workflow:
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Cyanation: Conversion of 6-bromoisoquinoline to isoquinoline-6-carbonitrile. This can be achieved through a palladium-catalyzed cyanation reaction, for example, using zinc cyanide and a palladium catalyst.
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Reduction: The nitrile group of isoquinoline-6-carbonitrile is then reduced to the primary amine. This reduction can be effectively carried out using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Caption: Proposed synthesis of (Isoquinolin-6-yl)methylamine.
This modular approach allows for the synthesis of various substituted aminomethylisoquinolines by starting with differently substituted isoquinoline precursors. More advanced, one-pot multi-component reactions are also being developed for the synthesis of complex isoquinoline derivatives.[4][5]
Spectroscopic Profile
Detailed experimental spectra for (Isoquinolin-6-yl)methylamine are not widely published. However, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of the isoquinoline core and the effects of the aminomethyl substituent.
Expected ¹H NMR Spectral Features:
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Aromatic Protons (Isoquinoline Ring): A series of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the pyridine ring (e.g., at positions 1 and 3) are expected to be the most downfield due to the electron-withdrawing effect of the nitrogen atom.[6][7]
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Methylene Protons (-CH₂-): A singlet or a multiplet (depending on the solvent and proton exchange) in the range of 3.8-4.5 ppm.
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Amine Protons (-NH₂): A broad singlet, the chemical shift of which is highly dependent on the solvent, concentration, and temperature. This signal may undergo exchange with solvent protons.
Expected ¹³C NMR Spectral Features:
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Aromatic Carbons: Multiple signals in the aromatic region (approximately 115-155 ppm). The carbon atoms adjacent to the nitrogen (C1 and C3) will be significantly downfield.
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Methylene Carbon (-CH₂-): A signal in the aliphatic region, likely around 40-50 ppm.
Applications in Drug Discovery and Medicinal Chemistry
The isoquinoline scaffold is a cornerstone in the development of a wide array of pharmaceuticals due to its ability to present functional groups in a defined three-dimensional space, facilitating interactions with biological targets.[1] (Isoquinolin-6-yl)methylamine serves as a valuable intermediate, providing a reactive handle for the construction of more complex molecules.
Kinase Inhibitors
A significant application of isoquinoline derivatives is in the development of kinase inhibitors for cancer therapy. The 6-aminoisoquinoline moiety is a known hinge-binding motif in several kinase inhibitors. The aminomethyl group at the 6-position can be further derivatized to explore the solvent-exposed regions of the ATP-binding pocket, potentially leading to enhanced potency and selectivity.
Immunotherapy
Recent research has highlighted the potential of isoquinoline derivatives as inhibitors of enzymes involved in immune regulation, such as Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO). These enzymes are implicated in tumor immune escape. The development of dual IDO1/TDO inhibitors is an active area of cancer immunotherapy research, and (Isoquinolin-6-yl)methylamine represents a potential starting point for the synthesis of such inhibitors.
Other Therapeutic Areas
The versatility of the isoquinoline nucleus extends to a multitude of other therapeutic areas. Derivatives have shown promise as:
The aminomethyl group of (Isoquinolin-6-yl)methylamine can be readily acylated, alkylated, or used in reductive amination to generate a diverse library of compounds for screening against various biological targets.
Caption: Therapeutic applications of the isoquinoline scaffold.
Safety and Handling
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General Hazards: Aromatic amines can be harmful if swallowed, in contact with skin, or if inhaled. They may cause skin, eye, and respiratory irritation.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.
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Handling: Avoid creating dust if the material is a solid. Prevent contact with skin and eyes. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents and strong acids.
It is imperative to consult the specific SDS for any purchased sample of (Isoquinolin-6-yl)methylamine and to perform a thorough risk assessment before commencing any experimental work.
Conclusion
(Isoquinolin-6-yl)methylamine is a strategically important building block in the field of medicinal chemistry. Its combination of a rigid, biologically relevant isoquinoline core and a versatile aminomethyl functional group makes it an attractive starting material for the synthesis of diverse compound libraries. The potential applications of its derivatives span multiple therapeutic areas, with particularly high relevance in the development of targeted therapies for cancer and immune-related disorders. As synthetic methodologies continue to advance, the utility of (Isoquinolin-6-yl)methylamine as a key intermediate in the discovery of novel and effective pharmaceuticals is poised to grow.
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